Cyclohexyl (cyclohexyloxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

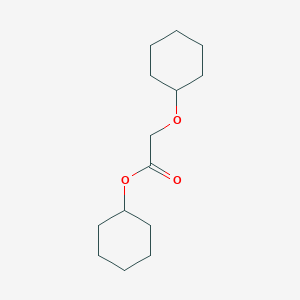

Cyclohexyl (cyclohexyloxy)acetate is an organic compound with the molecular formula C14H24O3. It is an ester formed from cyclohexanol and cyclohexyloxyacetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl (cyclohexyloxy)acetate can be synthesized through the esterification of cyclohexanol with cyclohexyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrogenation Followed by Esterification

-

Step 1 : Hydrogenation of phenoxy acetic acid derivatives (e.g., phenoxy acetic acid ethyl ester) in the presence of basic metal or alkaline-earth metal catalysts (e.g., nickel, copper) to produce cyclohexyloxy compounds .

-

Step 2 : Esterification of cyclohexyloxy compounds with vinyl carbinol or allyl alcohol under acidic catalysts (e.g., sulfuric acid) to form cyclohexyloxy allyl acetate .

Reactive Distillation

A novel side-reactor column (SRC) configuration combines vacuum columns and atmospheric reactors to optimize cyclohexyl acetate production via esterification of cyclohexene and acetic acid .

-

Key Benefits :

Common Chemical Reactions

Cyclohexyl (cyclohexyloxy)acetate undergoes typical ester reactions:

Hydrolysis

Hydrolysis involves nucleophilic attack on the carbonyl carbon by water or alcohol, yielding cyclohexanol and acetic acid.

-

Reaction :

Cyclohexyloxy acetate+H2O→Cyclohexanol+Acetic acid -

Conditions :

-

Elevated temperatures and prolonged reaction times.

-

pH-dependent kinetics (accelerated at higher pH).

-

Transesterification

Ester exchange with alcohols under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysts.

-

Mechanism :

Nucleophilic substitution of the ester oxygen by another alcohol. -

Applications :

-

Production of mixed esters for flavor modulation.

-

Reaction Conditions and Optimization

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 40–280°C | 60–200°C |

| Pressure | 0.1–18 MPa | 0.5–10 MPa |

| Catalyst Ratio | 0.0001–0.5:1 (catalyst:substrate) | 0.005–0.5:1 |

| Reaction Time | 1–60 hours | 4–40 hours |

Structural and Mechanistic Insights

-

Molecular Structure :

Cyclohexyl group linked to an acetate moiety via an ether bond.

CH3COO-C6H11 (cyclohexyl) -

Stereoisomerism :

Presence of chiral centers allows for stereoisomer formation.

Scientific Research Applications

Fragrance Industry

Cyclohexyl (cyclohexyloxy)acetate is widely used in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumery, providing a base note that enhances floral and fruity fragrances. Its ability to blend well with other aromatic compounds makes it a valuable asset in perfume formulations .

Food Flavoring

In addition to its use in fragrances, this compound is employed as a synthetic flavoring agent in food products. Its fruity aroma contributes to the overall sensory experience of various consumables, particularly in confectionery and beverage applications .

Solvent Applications

The compound acts as a solvent in chemical reactions and processes, particularly in the synthesis of other organic compounds. Its effectiveness as a solvent stems from its ability to dissolve a wide range of substances, making it suitable for use in industrial applications such as rubber manufacturing and paint formulations .

Pharmacological Research

Research has indicated potential pharmacological applications for this compound derivatives. Studies have explored its role in metabolic syndrome treatments through inhibition mechanisms involving soluble epoxide hydrolase . These findings suggest that derivatives of this compound may have therapeutic potential for managing conditions like obesity and diabetes.

Esterification Reaction

The esterification process involves reacting cyclohexanol with acetic acid or acetic anhydride under acidic conditions. This method yields high purity products with minimal by-products, making it an efficient approach for industrial production .

Hydrogenation Reaction

A more complex method involves the hydrogenation of phenoxyacetic acid followed by esterification with vinyl carbinol. This two-step process allows for the production of cyclohexyloxy allyl acetate, which can be further converted into this compound .

Case Study 1: Fragrance Development

In a study focused on developing new fragrance formulations, this compound was incorporated into various blends to assess its impact on scent longevity and intensity. Results showed that formulations containing this compound demonstrated enhanced stability and olfactory appeal compared to those without it.

Case Study 2: Food Flavoring Enhancement

A research project aimed at improving artificial flavor profiles utilized this compound as a key ingredient. The study found that adding this compound significantly improved the overall flavor complexity of fruit-flavored beverages, leading to higher consumer acceptance ratings.

Mechanism of Action

The mechanism of action of cyclohexyl (cyclohexyloxy)acetate involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the ester bond, resulting in the formation of alcohols. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Cyclohexyl (cyclohexyloxy)acetate can be compared with other similar compounds, such as:

Cyclohexyl acetate: An ester formed from cyclohexanol and acetic acid, commonly used in the production of fragrances and flavors.

Cyclohexyloxyacetic acid: The acid precursor used in the synthesis of this compound.

Cyclohexanol: An alcohol that serves as a starting material for the synthesis of various esters and other organic compounds

This compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Cyclohexyl (cyclohexyloxy)acetate, an organic compound categorized as a carboxylic acid ester, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily involving the esterification of cyclohexanol with acetic acid or its derivatives. The synthesis process typically employs catalysts such as nickel (Ni), platinum (Pt), or rhodium (Rh) to enhance yield and efficiency. A notable method involves hydrogenation reactions followed by esterification under acidic conditions, yielding high purity products suitable for various applications .

Biological Properties

The biological activity of this compound is multifaceted, with studies indicating potential applications in pharmacology and toxicology. Below are some key biological activities associated with this compound:

- Antimicrobial Activity : Research has indicated that cyclohexyl acetate exhibits antimicrobial properties against various bacterial strains, making it a candidate for use in food preservation and as a potential therapeutic agent .

- Fragrance and Flavoring Agent : Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a fixative in perfumes and flavoring in food products .

- Potential Antitumor Activity : Related compounds, such as 7-cyclohexyl-21-fluorocamptothecin, have shown promising antitumor activity. Although not directly studied, the structural similarities suggest that this compound may also exhibit cytotoxic effects against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on various esters, including cyclohexyl acetate, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a natural preservative .

- Flavor Profile Analysis : In food science research, cyclohexyl acetate was identified in several food matrices, contributing to the flavor profile of brassicas and onion-family vegetables. Its sweet and fruity notes enhance sensory experiences in culinary applications .

- Toxicological Assessment : Toxicological studies involving cyclohexyl acetate revealed low acute toxicity levels in animal models. Long-term exposure studies are ongoing to assess chronic effects and safety profiles for human consumption .

Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Cyclohexyl acetate showed MIC values of 50 µg/mL against E. coli. | Effective as a natural antimicrobial agent. |

| Flavor Analysis | Detected in soybeans and pulses; contributes to flavor complexity. | Valuable for food industry applications. |

| Toxicological Study | Low acute toxicity observed; ongoing chronic studies needed. | Promising safety profile for potential use in food products. |

Properties

CAS No. |

51122-93-1 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

cyclohexyl 2-cyclohexyloxyacetate |

InChI |

InChI=1S/C14H24O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h12-13H,1-11H2 |

InChI Key |

ZXLJTSMVNBLQBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCC(=O)OC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.